- Design, Synthesis, and Targeted Delivery of an Immune Stimulant that Selectively Reactivates Exhausted CAR T Cells, Angewandte Chemie, 2022, 61(15),

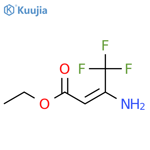

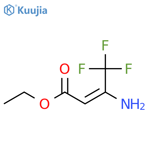

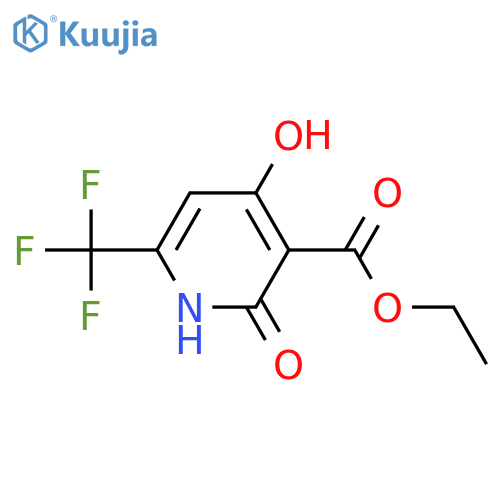

Cas no 947144-28-7 (Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate)

947144-28-7 structure

Nombre del producto:Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

Número CAS:947144-28-7

MF:C9H8F3NO4

Megavatios:251.159333229065

MDL:MFCD23135552

CID:1040735

PubChem ID:54753472

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate

- 1H-BenziMidazole, 2-(6-fluoro-3-pyridinyl)-6-(trifluoroMethyl)-

- Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotite

- ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

- Ethyl 1,2-dihydro-4-hydroxy-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylate (ACI)

- Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

- SY125960

- DTXSID10716468

- AS-68136

- CS-0038501

- 947144-28-7

- DB-351345

- Ethyl2,4-dihydroxy-6-(trifluoromethyl)nicotinate

- MFCD23135552

- ETHYL 2,4-DIHYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLATE

- 2,4-Dihydroxy-6-trifluoromethyl-nicotinic acid ethyl ester

- W11187

- SCHEMBL2571021

- EN300-134075

- AKOS016006862

- MFCD21099437

- Ethyl 6-(trifluoromethyl)-1,2-dihydro-4-hydroxy-2-oxopyridine-3-carboxylate

- SCHEMBL23277259

- XMB14428

- Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

-

- MDL: MFCD23135552

- Renchi: 1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(9(10,11)12)13-7(6)15/h3H,2H2,1H3,(H2,13,14,15)

- Clave inchi: NFLFXWQKMVHMAR-UHFFFAOYSA-N

- Sonrisas: O=C(C1=C(O)C=C(C(F)(F)F)NC1=O)OCC

Atributos calculados

- Calidad precisa: 251.04054222g/mol

- Masa isotópica única: 251.04054222g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 4

- Complejidad: 422

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 75.6Ų

- Xlogp3: 1.4

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-134075-2.5g |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95% | 2.5g |

$1370.0 | 2023-05-27 | |

| TRC | E762280-10g |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |

947144-28-7 | 10g |

$ 80.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D767444-100mg |

Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate |

947144-28-7 | 95% | 100mg |

$190 | 2024-06-07 | |

| TRC | E762280-1g |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |

947144-28-7 | 1g |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D917523-1g |

Ethyl 2,4-Dihydroxy-6-(trifluoromethyl)nicotinate |

947144-28-7 | 95% | 1g |

$635 | 2024-07-20 | |

| TRC | E762280-5g |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |

947144-28-7 | 5g |

$ 65.00 | 2022-06-05 | ||

| Enamine | EN300-134075-5.0g |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95% | 5g |

$2028.0 | 2023-05-27 | |

| Enamine | EN300-134075-0.1g |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95% | 0.1g |

$241.0 | 2023-05-27 | |

| Enamine | EN300-134075-50mg |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95.0% | 50mg |

$162.0 | 2023-09-30 | |

| 1PlusChem | 1P006THZ-250mg |

Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate |

947144-28-7 | 95% | 250mg |

$231.00 | 2025-02-21 |

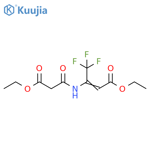

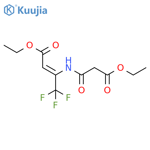

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 50 min, < 30 °C; 2 h, < 30 °C; 66 h, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 20 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt

1.3 Reagents: Citric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 20 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt

1.3 Reagents: Citric acid Solvents: Water ; 30 min, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Ethyl acetate Solvents: Ethanol ; 25 min, cooled; 2 h, 70 °C; cooled; overnight, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min

1.2 Reagents: Citric acid Solvents: Water ; 30 min

Referencia

- Urea compounds as GKa activators and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 3

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ; rt; 18 h, 60 °C

1.2 Reagents: Citric acid Solvents: Water ; 1 h, rt

1.2 Reagents: Citric acid Solvents: Water ; 1 h, rt

Referencia

- Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction, Nature Communications, 2019, 10(1), 1-12

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol , Tetrahydrofuran ; 25 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

Referencia

- Development of a Practical Synthesis of Toll-like Receptor Agonist PF-4171455: 4-Amino-1-benzyl-6-trifluoromethyl-1,3-dihydroimidazo [4,5-c] pyridin-2-one, Organic Process Research & Development, 2011, 15(4), 788-796

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ; 2 h, 90 °C; 90 °C → rt; overnight, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

Referencia

- Preparation of pyrimidine-containing compounds for the treatment of Complement factor D - mediated disorders, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 40 °C; 3 h, 70 °C; 1 h, 80 °C

Referencia

- Preparation of nicotinamide compound for herbicidal composition, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 70 °C → rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 70 °C → rt

Referencia

- Flexible Fragment Growing Boosts Potency of Quorum-Sensing Inhibitors against Pseudomonas aeruginosa Virulence, ChemMedChem, 2020, 15(2), 188-194

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol ; < 60 °C; 3 h, 70 °C; 1 h, 80 °C

Referencia

- Preparation of 3-deazapurine derivatives as Toll-like receptor 7 (TLR-7) agonists for therapeutic use in the treatment of viral infection and cancer, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

Referencia

- Spray dried solid dispersions of poorly water soluble ionizable drugs comprising polymers, World Intellectual Property Organization, , ,

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Raw materials

- Ethyl Malonylchloride

- 2-Butenoic acid, 3-[(3-ethoxy-1,3-dioxopropyl)amino]-4,4,4-trifluoro-, ethyl ester, (2Z)-

- Ethyl 3-amino-4,4,4-trifluorocrotonate

- 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester

- 2-Butenoic acid, 3-[(3-ethoxy-1,3-dioxopropyl)amino]-4,4,4-trifluoro-, ethyl ester

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Preparation Products

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Literatura relevante

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

947144-28-7 (Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate) Productos relacionados

- 1260903-05-6((3-fluoropyridin-2-yl)methanamine hydrochloride)

- 2138803-23-1(1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene)

- 320422-95-5(2-3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinylacetonitrile)

- 319452-29-4(tert-butyl N-2-(4-hydroxypiperidin-1-yl)-2-oxoethylcarbamate)

- 2171997-13-8(2-5-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylacetonitrile)

- 1417511-99-9(1,1,1-trifluoro-3-4-fluoro-3-(trifluoromethyl)phenylpropan-2-one)

- 1243540-89-7(Duloxetine Formamide)

- 1156075-72-7(2-(4-Amino-1H-pyrazol-1-yl)-N-2-(dimethylamino)ethylacetamide)

- 1864956-35-3(Cyclopropanemethanol, 1-(aminomethyl)-α-(ethoxymethyl)-α-methyl-)

- 2229283-96-7(3,3-difluoro-3-(2-fluoro-6-nitrophenyl)propanoic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:947144-28-7)Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

Pureza:99%/99%

Cantidad:100mg/250mg

Precio ($):156.0/273.0